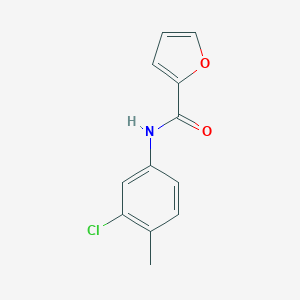![molecular formula C20H13ClF3NO B448511 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl-4-carboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with biphenyl-4-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and trifluoromethyl groups. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds
Applications De Recherche Scientifique
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential use in drug development due to its unique chemical properties and biological activity.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds such as:
2-chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Biphenyl-4-carboxylic acid: Another precursor, used in the synthesis of various biphenyl derivatives.
Trifluoromethylbenzenes: A class of compounds with similar chemical properties, widely used in pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H13ClF3NO |
|---|---|
Poids moléculaire |
375.8g/mol |
Nom IUPAC |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H13ClF3NO/c21-17-11-10-16(20(22,23)24)12-18(17)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26) |
Clé InChI |
RRIJKNJWTRADFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-3-carboxamide](/img/structure/B448428.png)
methanone](/img/structure/B448429.png)
![ETHYL 2-(2-CHLOROPYRIDINE-3-AMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B448430.png)
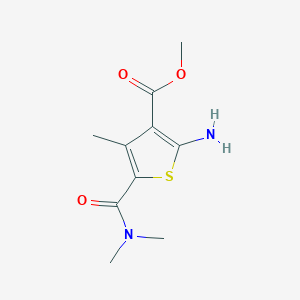
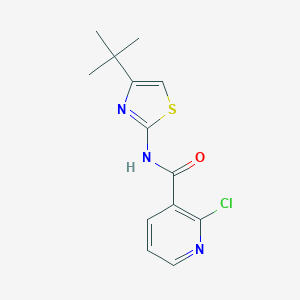
![1-[3-[[3-(2-Hydroxyethyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]ethanone](/img/structure/B448437.png)
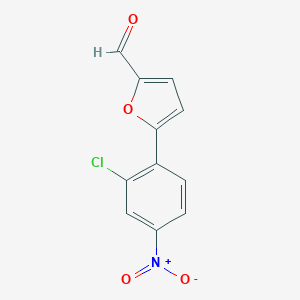
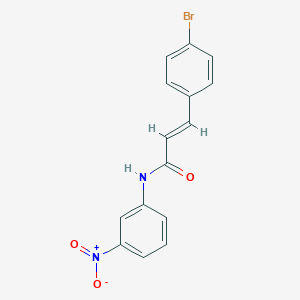
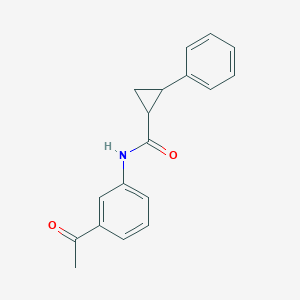
![Ethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B448444.png)
![2-{4-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448445.png)
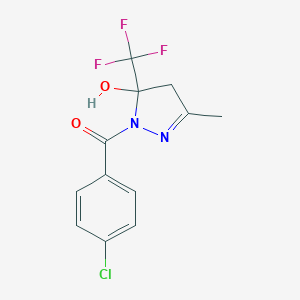
![2,6-Dimethyl-4-[(4-methylphenyl)sulfonyl]morpholine](/img/structure/B448449.png)
